DIMETHYL 2-[({4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}CARBOTHIOYL)AMINO]TEREPHTHALATE
Overview
Description
Dimethyl 2-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}carbonothioyl)amino]terephthalate is a complex organic compound with a unique structure that includes a piperidine ring, a terephthalate ester, and a hydroxy(diphenyl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-[({4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}CARBOTHIOYL)AMINO]TEREPHTHALATE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the hydroxy(diphenyl)methyl group, and the esterification of terephthalic acid. Common reagents used in these reactions include piperidine, diphenylmethanol, and terephthalic acid dimethyl ester. The reaction conditions often involve the use of catalysts, such as palladium or nickel, and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for cost-effectiveness and efficiency, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}carbonothioyl)amino]terephthalate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Dimethyl 2-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}carbonothioyl)amino]terephthalate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding.
Industry: It may be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of DIMETHYL 2-[({4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}CARBOTHIOYL)AMINO]TEREPHTHALATE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy(diphenyl)methyl group may play a key role in binding to these targets, while the piperidine ring and terephthalate ester provide structural stability. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dimethyl terephthalate: A simpler ester of terephthalic acid, used in the production of polyesters.
Diphenylmethanol: A precursor in the synthesis of various organic compounds.
Piperidine: A common building block in organic synthesis.
Uniqueness
Dimethyl 2-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}carbonothioyl)amino]terephthalate is unique due to its combination of functional groups, which provide a range of chemical reactivity and potential applications. Its structure allows for interactions with a variety of molecular targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
dimethyl 2-[[4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioyl]amino]benzene-1,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O5S/c1-35-26(32)20-13-14-24(27(33)36-2)25(19-20)30-28(37)31-17-15-23(16-18-31)29(34,21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,19,23,34H,15-18H2,1-2H3,(H,30,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLTUZPCWDKXBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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